molecular formula C11H14BrNO3 B14759697 3-(3-Bromophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide

3-(3-Bromophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide

Cat. No.: B14759697
M. Wt: 288.14 g/mol
InChI Key: UADUKWCIKSBNDK-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is an organic compound characterized by the presence of a bromophenyl group, a hydroxy group, and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide typically involves multi-step organic reactions. One common method includes the bromination of a phenyl ring followed by the introduction of hydroxy and amide groups. The reaction conditions often involve the use of strong acids or bases, organic solvents, and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: 3-(3-Bromophenyl)-3-oxo-N-methoxy-N-methylpropanamide.

    Reduction: 3-Phenyl-3-hydroxy-N-methoxy-N-methylpropanamide.

    Substitution: 3-(3-Methoxyphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide.

Scientific Research Applications

3-(3-Bromophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the hydroxy and amide groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Bromophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features allow for diverse chemical modifications, making it a valuable compound in synthetic and medicinal chemistry.

Properties

Molecular Formula

C11H14BrNO3

Molecular Weight

288.14 g/mol

IUPAC Name

3-(3-bromophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide

InChI

InChI=1S/C11H14BrNO3/c1-13(16-2)11(15)7-10(14)8-4-3-5-9(12)6-8/h3-6,10,14H,7H2,1-2H3

InChI Key

UADUKWCIKSBNDK-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)CC(C1=CC(=CC=C1)Br)O)OC

Origin of Product

United States

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